Product packaging for 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene(Cat. No.:CAS No. 187463-12-3)

1-[(1Z)-2-bromoethenyl]-2-fluorobenzene

Cat. No.: B6182144
CAS No.: 187463-12-3
M. Wt: 201.04 g/mol
InChI Key: LMOSHNZJMPJGII-WAYWQWQTSA-N
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Description

Significance of Aryl Vinylic Halides in Modern Organic Synthesis

Aryl vinylic halides are a class of organic compounds characterized by a halogen atom attached to a double bond, which is itself connected to an aromatic ring. These compounds are of considerable importance in organic synthesis, primarily serving as versatile intermediates in a wide array of cross-coupling reactions. pearson.comresearchgate.netrsc.orgsemanticscholar.org The presence of both an aryl and a vinylic group, each with the potential for functionalization, allows for the stepwise and controlled formation of multiple carbon-carbon and carbon-heteroatom bonds. This dual reactivity is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex molecular frameworks from simpler precursors.

Importance of (1Z)-Stereochemistry in Alkenyl Bromides for Stereoselective Transformations

The geometry of the double bond in alkenyl bromides plays a crucial role in determining the stereochemical outcome of subsequent reactions. The (1Z)-configuration, where the substituents are on the same side of the double bond, is particularly significant for stereoselective transformations. organic-chemistry.orgmdpi.com Many biologically active molecules and advanced materials derive their function from a precise three-dimensional arrangement of atoms. The ability to introduce and maintain the (Z)-stereochemistry in a synthetic building block like 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene is therefore of high value, as it allows for the synthesis of target molecules with a specific and predictable spatial orientation.

Role of Fluorine Substitution in Modulating Reactivity and Electronic Properties of Aromatic and Vinylic Systems

The introduction of a fluorine atom onto an aromatic or vinylic system imparts unique electronic properties that can significantly modulate the reactivity of the molecule. nih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can influence the electron density of the aromatic ring and the adjacent vinyl group. This can affect the rates and regioselectivity of reactions, such as electrophilic aromatic substitution and nucleophilic aromatic substitution. pearson.comlibretexts.org Furthermore, the presence of fluorine can enhance the metabolic stability and alter the lipophilicity of a molecule, properties that are of critical importance in the design of pharmaceutical compounds.

PropertyValue
Molecular Formula C₈H₆BrF
IUPAC Name This compound
Monoisotopic Mass 199.96368 Da
Predicted XLogP3 3.1

A table showing the basic chemical properties of this compound. uni.lu

Overview of Challenges and Opportunities in the Synthesis and Application of Multi-substituted Vinyl Halides

The synthesis of multi-substituted vinyl halides like this compound presents both challenges and opportunities. A primary challenge lies in the stereoselective synthesis of the (1Z)-isomer, as many synthetic methods yield mixtures of (E) and (Z)-isomers that can be difficult to separate. nih.gov However, the development of new catalytic systems and synthetic methodologies is continuously providing more efficient and selective routes to these compounds. organic-chemistry.orgmdpi.com

The opportunities presented by these molecules are vast. Their multifunctional nature allows for a diverse range of chemical transformations, including sequential cross-coupling reactions at the aryl and vinylic positions. This opens up avenues for the creation of novel and complex molecular architectures that would be difficult to access through other means. The unique combination of a fluorine atom and a bromoethenyl group makes this compound a particularly interesting target for applications in medicinal chemistry and materials science, where the specific properties imparted by these functional groups are highly sought after.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187463-12-3

Molecular Formula

C8H6BrF

Molecular Weight

201.04 g/mol

IUPAC Name

1-[(Z)-2-bromoethenyl]-2-fluorobenzene

InChI

InChI=1S/C8H6BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5-

InChI Key

LMOSHNZJMPJGII-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\Br)F

Canonical SMILES

C1=CC=C(C(=C1)C=CBr)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 1z 2 Bromoethenyl 2 Fluorobenzene

Stereoselective Approaches to (1Z)-2-bromoethenyl Moieties

Achieving the (Z)-configuration of the bromoethenyl group is paramount. Various synthetic routes have been developed to control the geometry of the double bond, ensuring the desired isomer is formed with high selectivity.

Olefination reactions are a cornerstone of alkene synthesis, and several methods have been adapted to favor the formation of Z-isomers.

One prominent strategy is the Julia-Kocienski olefination . While traditionally favoring E-alkenes, recent advancements have demonstrated that using N-sulfonylimines as electrophilic partners, instead of aldehydes, can lead to excellent Z-selectivity (>99:1). chemrxiv.orgchemrxiv.org This high selectivity is attributed to the steric and electronic properties of the N-sulfonylimine, which influence the stereochemical outcome of the key 1,2-addition step. chemrxiv.orgchemrxiv.org

The Wittig reaction is another classic olefination method, though it often yields mixtures of E and Z isomers with semi-stabilized ylides. acs.org However, similar to the Julia-Kocienski reaction, employing N-sulfonyl imines in place of aldehydes can significantly improve Z-selectivity. acs.org

Iron-catalyzed reductive cross-coupling presents a modern alternative for synthesizing Z-olefins. This method couples alkyl halides with terminal arylalkynes using an inexpensive and non-toxic iron(II) bromide catalyst and zinc as a reductant, producing 1,2-disubstituted olefins with high Z-selectivity (often >12:1). acs.org The reaction tolerates a wide array of functional groups, including halogens like fluoro and bromo groups. acs.org

A transition-metal-free approach involves the stereodivergent coupling of vinyl halides with boronic esters. nih.gov This process proceeds through electrophilic selenation or iodination of a vinyl boronate complex, followed by a stereospecific elimination step. By choosing the appropriate reaction conditions, either the E or Z alkene can be synthesized from a single geometric isomer of a vinyl partner. nih.gov

Table 1: Comparison of Z-Selective Olefination Methods

MethodKey ReagentsSelectivityKey Features
Julia-Kocienski Olefination PT-sulfones, N-sulfonylimines, Base (e.g., DBU)Excellent (often >99:1 Z)Mild conditions, broad substrate scope including functional groups like halogens. chemrxiv.orgchemrxiv.org
Wittig Reaction Triphenylphosphonium ylides, N-sulfonyliminesGood to Excellent Z-selectivityImproved selectivity over traditional Wittig with aldehydes. acs.org
Iron-Catalyzed Reductive Coupling Terminal arylalkyne, Alkyl halide, FeBr₂, ZnHigh (typically >12:1 Z)Uses inexpensive, non-toxic catalyst; tolerates many functional groups. acs.org
Zweifel-type Olefination Vinyl halide, Boronic ester, tBuLi, PhSeClHighly Z-selectiveTransition-metal-free, proceeds via selenation-oxidation. nih.gov

The functionalization of alkynes provides a powerful and direct route to stereodefined alkenes. nih.govrsc.org The linear geometry of alkynes makes them ideal precursors for transformations that establish specific E or Z geometries. nih.govrsc.org

Stereodivergent semi-hydrogenation of alkynes is a transformative process for selectively synthesizing E- or Z-alkenes. rsc.org The use of specific catalysts is crucial for controlling the stereochemical outcome. For instance, Lindlar hydrogenation (using a palladium catalyst poisoned with lead acetate (B1210297) and quinoline) is a well-established method for the syn-hydrogenation of alkynes to produce Z-alkenes. nih.govrsc.org

Hydroboration of terminal alkynes is another key strategy. While traditional hydroboration methods typically yield E-vinylboronates via syn-addition, specific catalytic systems have been developed to reverse this selectivity. acs.org For example, a nonclassical ruthenium hydride pincer complex catalyzes the trans-hydroboration of terminal alkynes with pinacolborane, leading to Z-vinylboronates with high selectivity. acs.org These vinylboronates are versatile intermediates that can be further functionalized.

Recent breakthroughs in catalysis, including dual-catalytic systems and photocatalysis, have enabled unprecedented stereocontrol in alkyne functionalization. nih.govrsc.orgrsc.org For example, a combination of nickel-catalyzed photocatalysis and electrocatalysis can achieve the selective formation of Z-isomeric products with high stereocontrol. nih.govrsc.org

The introduction of the bromine atom with the correct stereochemistry can also be achieved through halogenation and dehydrohalogenation sequences. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (e.g., E2 elimination) and the substrate. youtube.com

A direct method for producing Z-haloacrylic derivatives involves the Rh(III)-catalyzed C-H activation and halogenation of electron-poor acrylic acid derivatives. organic-chemistry.org This represents a direct approach to functionalizing a pre-existing double bond.

Alternatively, the dehydrohalogenation of vicinal or geminal dihalides can produce alkynes, which can then be further functionalized to the desired Z-alkene as described in the section above. youtube.com The elimination of HBr from a suitable precursor via an E2 mechanism, which typically proceeds via an anti-periplanar transition state, can also be used to establish the stereochemistry of the double bond. Careful selection of the substrate and base is necessary to favor the formation of the Z-alkene over the thermodynamically more stable E-alkene. youtube.com

Incorporation of the 2-Fluorobenzene Moiety

The 2-fluorobenzene portion of the molecule can be introduced either by starting with a pre-fluorinated aromatic ring and building the bromoethenyl side chain, or by performing a fluorination reaction on a suitable aromatic precursor.

Direct fluorination of aromatic rings is a challenging transformation, but several modern methods have made it more accessible. numberanalytics.com The high electronegativity of fluorine can deactivate the aromatic ring towards electrophilic substitution. numberanalytics.com

Electrophilic fluorination is a common strategy. Reagents like N-fluorobenzenesulfonimide (NFSI) are widely used. organic-chemistry.orgrsc.org The reaction can be performed on functionalized arylmagnesium reagents (prepared from the corresponding bromide or iodide) to yield aromatic fluorides under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach is compatible with a variety of functional groups. Direct C-H fluorination catalyzed by transition metals like nickel or palladium with NFSI as the fluorine source is also an emerging area. rsc.org

Nucleophilic aromatic substitution (SNA_r) can also be used, particularly if the aromatic ring is activated by electron-withdrawing groups. However, for a simple benzene (B151609) ring, this is less common. More advanced methods involve the use of diaryliodonium salts or the activation of precursors for nucleophilic fluorination using reagents like potassium fluoride. organic-chemistry.orgacs.org

Table 2: Selected Methods for Aromatic Fluorination

MethodReagent TypeTypical Fluorinating AgentKey Features
Electrophilic Fluorination Organometallic (e.g., Aryl-Mg) or direct C-HN-fluorobenzenesulfonimide (NFSI)Mild conditions, good functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Nucleophilic Fluorination Diaryliodonium SaltsPotassium Fluoride (KF)High chemoselectivity and functional group tolerance. organic-chemistry.org
Electrochemical Synthesis Aryl Sulfonium SaltsPotassium Fluoride (KF)Prepares precursors for nucleophilic fluorination under mild, metal-free conditions. acs.org
Deoxyfluorination of Phenols PhenolsPhenoFluor, PyFluorConverts readily available phenols to fluoroarenes.

Perhaps the most convergent approach to the target molecule involves using a pre-functionalized 2-fluoroaromatic compound in a cross-coupling reaction. numberanalytics.com This strategy leverages the vast toolkit of transition-metal-catalyzed reactions to form the carbon-carbon bond between the aromatic ring and the vinyl group.

The Suzuki-Miyaura coupling is a powerful method for this purpose. This would involve the reaction of a (Z)-2-bromovinylboronic ester or acid with 2-fluoro-iodobenzene or 2-fluoro-bromobenzene in the presence of a palladium catalyst and a base. The stereochemistry of the vinylboron reagent is typically retained in the product.

Similarly, a Stille coupling could be employed, reacting a (Z)-tributyl(2-bromovinyl)stannane with a 2-fluoroaryl halide. Other coupling reactions like Heck or Sonogashira (followed by partial reduction) could also be envisioned. For instance, a Sonogashira coupling of 2-fluoro-iodobenzene with a suitable alkyne, followed by a stereoselective hydrobromination or a reduction/bromination sequence, would lead to the desired product.

Transition-metal-free couplings are also being developed. These methods often involve the reaction of polyfluorinated arenes with masked aryl nucleophiles, proceeding through a nucleophilic aromatic substitution (SNA_r) mechanism. nih.gov

Catalytic and Non-Catalytic Synthetic Routes

The creation of the Z-alkene geometry in 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene can be approached through various synthetic strategies, broadly categorized into transition metal-catalyzed reactions and metal-free methods.

Transition Metal-Catalyzed Syntheses of Z-Alkenes

Transition metal catalysis offers powerful tools for the stereoselective formation of carbon-carbon and carbon-halogen bonds. While specific examples for the direct synthesis of this compound are not extensively detailed in the literature, general principles of Z-alkene synthesis can be applied.

One common strategy involves the hydrobromination of a terminal alkyne, in this case, 2-ethynyl-1-fluorobenzene. The stereochemical outcome of such reactions is highly dependent on the catalyst and reaction conditions. For instance, hydrobromination of terminal alkynes can proceed via an anti-Markovnikov addition, which, in the presence of suitable catalysts, can favor the formation of the desired Z-isomer. prepchem.com

Another powerful, though less direct, transition metal-catalyzed approach is the stereospecific cross-coupling of a Z-dihaloalkene with an organometallic reagent. However, this would necessitate the prior synthesis of a suitable Z-1,2-dihaloethene precursor.

A notable, though not directly applied, method for generating Z-alkenes involves the dual cobalt-hydrogen atom transfer (HAT) catalysis for the alkenylation of unactivated C(sp³)–H bonds. This approach has demonstrated excellent regio- and diastereoselectivity for Z-alkenes in other systems. prepchem.com

Organocatalytic and Metal-Free Approaches

The development of metal-free synthetic routes is a significant goal in green chemistry, avoiding the cost and potential toxicity of transition metal catalysts. For the synthesis of Z-vinyl bromides, several metal-free strategies have been developed for related compounds, which could be adapted for the synthesis of this compound.

A prominent metal-free method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes is the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This reaction, often promoted by a simple base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF) and accelerated by microwave irradiation, can provide high yields and selectivity for the Z-isomer. organic-chemistry.org The application of this method to the target compound would require the initial synthesis of anti-3-(2-fluorophenyl)-2,3-dibromopropanoic acid.

Another metal-free approach is the hydrohalogenation of alkynes. While often leading to a mixture of isomers, the use of specific reagents and conditions can favor the formation of the Z-product. For example, the use of DMPU/HX (X = Br or Cl) reagents provides an atom-economical and metal-free method for the regio- and stereo-selective hydrohalogenation of alkynes. prepchem.com

Atom-Economical and Sustainable Synthetic Route Development

The principles of atom economy and sustainability are increasingly driving the design of new synthetic methods. researchgate.netnih.gov An atom-economical reaction is one that incorporates the maximum number of atoms from the reactants into the final product, thus minimizing waste. mdpi.comresearchgate.net

In the context of synthesizing this compound, the direct hydrobromination of 2-ethynyl-1-fluorobenzene represents a highly atom-economical route, as all atoms from the reactants are incorporated into the product. The sustainability of this approach would be further enhanced by the use of catalytic methods that operate under mild conditions and avoid hazardous reagents.

The aforementioned metal-free synthesis from anti-2,3-dibromoalkanoic acids, while effective, is less atom-economical due to the loss of carbon dioxide and the atoms from the brominating agent used to prepare the precursor. However, its use of readily available reagents and the potential for microwave-assisted conditions contribute to its sustainability profile. organic-chemistry.org

The development of greener synthetic routes often focuses on minimizing waste, energy consumption, and the use of hazardous substances. For instance, the use of recyclable catalysts or performing reactions in environmentally benign solvents are key considerations in sustainable chemistry.

Below is a table summarizing potential synthetic approaches for this compound based on general methodologies.

Synthetic Approach Starting Material Key Reagents/Catalysts Stereoselectivity Atom Economy Reference
Hydrobromination of Alkyne2-Ethynyl-1-fluorobenzeneHBr, Catalyst (e.g., radical initiator for anti-Markovnikov)Dependent on catalyst and conditionsHigh prepchem.com
Debrominative Decarboxylationanti-3-(2-Fluorophenyl)-2,3-dibromopropanoic acidEt₃N, DMF, MicrowaveHigh for Z-isomerLow organic-chemistry.org

It is important to note that while these general synthetic strategies are well-established for the synthesis of Z-vinyl bromides, their specific application to produce this compound would require experimental optimization to achieve high yields and stereoselectivity.

Reaction Pathways and Transformations of 1 1z 2 Bromoethenyl 2 Fluorobenzene

Cross-Coupling Reactions at the Vinylic Bromine Center

The vinylic bromine in 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from this versatile building block.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp2)-C(sp2) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this reaction facilitates the substitution of the bromine atom with various aryl or vinyl groups, yielding fluorinated stilbene (B7821643) derivatives. uhasselt.bechemrxiv.org The reaction is valued for its mild conditions and the stability and low toxicity of the boronic acid reagents. bohrium.com

The stereochemistry of the starting (Z)-alkene is often retained in the product, making the reaction highly stereoselective. nih.gov However, the choice of catalyst, ligands, and reaction conditions can influence the stereochemical outcome. beilstein-journals.org For instance, studies on similar vinyl halides have shown that the use of certain palladium catalysts with specific phosphine (B1218219) ligands can lead to either retention or inversion of the double bond configuration. beilstein-journals.org Palladium nanoparticles and complexes with N-heterocyclic carbene (NHC) ligands have also been developed to improve catalytic activity and efficiency for coupling reactions involving fluorinated substrates. nih.govmdpi.com The reaction of fluorohalobenzenes in Suzuki-Miyaura couplings is well-established, demonstrating good chemoselectivity where the C-Br bond reacts preferentially over the more stable C-F bond. bohrium.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Catalyst System Coupling Partner Key Conditions Outcome Reference(s)
Pd(PPh₃)₄ Phenylboronic acid K₃PO₄, 1,4-dioxane, 90 °C Formation of the corresponding fluorinated stilbene. thieme-connect.de thieme-connect.de
Pd(OAc)₂ / Biarylphosphine Ligands Polyfluorophenylboronic acid Base, Room Temp or 40 °C Fast coupling of challenging boronic acids. nih.gov nih.gov
G-COOH-Pd-10 (Pd nanoparticles) 4-Fluorophenylboronic acid 70-110 °C High conversion rates for fluorinated biaryl synthesis. mdpi.com mdpi.com

The vinylic bromine of this compound is also amenable to other significant palladium-catalyzed reactions, including the Heck and Sonogashira couplings.

The Heck reaction couples the vinylic halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. odinity.com This reaction would involve coupling this compound with an olefin, extending the conjugated system. Typically, the reaction proceeds with high stereoselectivity, leading to the trans disubstituted alkene product. odinity.com

The Sonogashira reaction is a method for forming a C(sp2)-C(alkynyl) bond by coupling a vinyl halide with a terminal alkyne. organic-chemistry.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to this compound would result in the synthesis of conjugated enynes. The development of bulky, electron-rich phosphine ligands has enabled these reactions to proceed under mild conditions, even at room temperature for aryl bromides. organic-chemistry.org Copper-free and ligand-free systems have also been developed to make the process more sustainable. researchgate.net

Table 2: Heck and Sonogashira Coupling Reactions

Reaction Type Catalyst System Coupling Partner Key Conditions Product Type Reference(s)
Sonogashira Pd(PhCN)₂Cl₂/P(t-Bu)₃, CuI Terminal Alkyne HN(i-Pr)₂, Dioxane, Room Temp Conjugated enyne organic-chemistry.org
Sonogashira PdCl₂(PPh₃)₂, CuI Terminal Alkyne Et₃N Conjugated enyne researchgate.net
Heck Palladium nanoparticles on Al(OH)₃ Olefin Base Substituted alkene researchgate.net

Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. While it has a similar scope to Suzuki coupling, it can be sensitive to water and oxygen. libretexts.org This method could be used to couple this compound with various alkyl, vinyl, or aryl zinc reagents.

The Stille reaction utilizes an organotin reagent (organostannane) to couple with an organohalide, catalyzed by palladium. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups. (Z)-1-[(1Z)-2-bromoethenyl]-2-fluorobenzene can be coupled with aryl, alkenyl, or alkynyl stannanes. nih.govwikipedia.org A significant advantage is the stability of organostannanes to air and moisture, though their toxicity is a drawback. libretexts.orgwikipedia.org Stereoselective methods have been developed using Stille coupling with 1-bromo-1-fluoroalkenes to produce (Z)-α-fluorostilbenes with high selectivity. nih.gov

Table 3: Negishi and Stille Coupling Reactions

Reaction Type Organometallic Reagent Catalyst Key Features Reference(s)
Negishi Organozinc Palladium or Nickel Comparable scope to Suzuki but can be air/moisture sensitive. libretexts.org libretexts.org
Stille Organotin (e.g., Aryl stannane) Pd(PPh₃)₄ Tolerates many functional groups; stereoselective. nih.gov nih.gov
Stille Fluorous Tin Reactants PdCl₂(PPh₃)₂ Allows for easier purification by fluorous/organic extraction. nih.gov nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. wikipedia.orgyoutube.com This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgatlanchimpharma.com Using this compound as the substrate, this reaction would produce various N-substituted (Z)-1-(2-fluorostyryl)amines. The reaction typically employs a palladium catalyst with sterically hindered phosphine ligands and a strong base. wikipedia.orgorganic-chemistry.org The scope of the reaction is broad, accommodating primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.org This methodology has been extended to the synthesis of other C-heteroatom bonds, such as C-O (ether) and C-S (thioether) bonds. organic-chemistry.orgnih.gov

Table 4: Buchwald-Hartwig Amination

Catalyst System Amine Partner Base Key Features Reference(s)
Pd(OAc)₂ / BINAP Benzylamine Cs₂CO₃ Forms C-N bonds; applicable to fluorous arylsulfonates. nih.gov nih.gov
Pd(0) / Sterically Hindered Ligands Primary or Secondary Amine Strong Base (e.g., NaOtBu) Broad scope for aryl and vinyl halides. wikipedia.orgorganic-chemistry.org wikipedia.orgorganic-chemistry.org
(CyPF-tBu)PdCl₂ Heteroaryl and Aryl Halides Base Air-stable, one-component catalyst for amination. organic-chemistry.org organic-chemistry.org

Stereospecific Addition Reactions to the Ethenyl Moiety

A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.comquora.com The stereochemistry of the reactant dictates the stereochemistry of the product. masterorganicchemistry.com For an alkene like this compound, addition reactions across the C=C double bond can be stereospecific.

A classic example is the halogenation of an alkene (e.g., addition of Br₂). The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an Sₙ2-like fashion. youtube.com This mechanism results in anti-addition, meaning the two new atoms add to opposite faces of the original double bond. youtube.commasterorganicchemistry.com Therefore, the addition of bromine to the (Z)-ethenyl moiety of the title compound would be expected to proceed via anti-addition to yield a specific pair of enantiomeric dibromo products. Other reactions like epoxidation are also stereospecific, typically proceeding via syn-addition, where both new bonds form on the same face of the double bond. quora.com In contrast, reactions that proceed through a planar carbocation intermediate, such as the addition of HBr, are generally non-stereospecific and can produce a mixture of syn and anti addition products. masterorganicchemistry.comyoutube.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Vinylic System

The electronic properties of this compound influence its susceptibility to substitution reactions.

On the Aromatic Ring: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to its electron-withdrawing inductive effect and electron-donating resonance effect. The bromoethenyl group is also deactivating. Therefore, electrophilic substitution on the aromatic ring would require harsh conditions and would likely be directed to the positions ortho and para to the fluorine atom. Nucleophilic aromatic substitution (NAS) is generally difficult on simple aryl halides unless activated by strong electron-withdrawing groups. While a single fluorine does not strongly activate the ring for NAS, such reactions are sometimes possible under forcing conditions.

On the Vinylic System: The vinylic system itself can undergo substitution. Nucleophilic vinylic substitution, where the bromine atom is replaced by a nucleophile, can occur, although it is generally less facile than substitution on saturated carbons. The reaction of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate with various nucleophiles has been shown to lead to different heterocyclic products, demonstrating the utility of a bromo-substituted electron-deficient alkene as a precursor for complex molecules. researchgate.net This suggests that the bromine on the ethenyl moiety of this compound could potentially be displaced by strong nucleophiles, possibly through an addition-elimination mechanism.

Cyclization and Annulation Reactions Employing the Compound as a Building Block

The strategic placement of functional groups in this compound makes it an ideal precursor for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse, fluorinated heterocyclic scaffolds. These reactions often proceed via transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.

One of the prominent applications of this compound is in the synthesis of fluorinated benzo[c]phenanthridines and related alkaloids, which are known for their potential biological activities. The synthetic strategy typically involves a Suzuki or Heck coupling reaction at the vinyl bromide position, followed by an intramolecular cyclization. For instance, coupling with an appropriate boronic acid or alkene can introduce a new substituent that, under the right conditions, can cyclize onto the fluorinated benzene (B151609) ring. The fluorine atom can influence the regioselectivity of the cyclization and modify the electronic properties of the final product.

The general approach for the synthesis of benzo[c]phenanthridine (B1199836) derivatives from precursors like this compound is outlined in the table below. While specific examples for the exact title compound are not detailed in the available literature, the pathway is analogous to that of similar substituted bromo-vinylarenes.

Reaction TypeReactantCatalyst SystemProduct Class
Suzuki Coupling & AnnulationArylboronic acidPd(OAc)₂, Ligand, BaseFluorinated Benzo[c]phenanthridines
Heck Coupling & AnnulationAlkenePd(OAc)₂, Ligand, BaseFluorinated Benzo[c]phenanthridines

The synthesis of phenanthridinones, another important class of nitrogen-containing heterocycles, can also be envisioned starting from this compound. This would typically involve an initial amination or amidation reaction at the vinyl bromide position, followed by an intramolecular C-H activation or a related cyclization method to form the fused ring system.

Radical Pathways and Single Electron Transfer (SET) Processes

Beyond traditional two-electron cyclization pathways, this compound is a substrate with the potential to engage in radical reactions and single electron transfer (SET) processes. The carbon-bromine bond of the vinyl bromide moiety can be homolytically cleaved under radical conditions to generate a vinyl radical. This reactive intermediate can then participate in intramolecular cyclizations.

For example, treatment with a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a hydrogen-atom donor like tributyltin hydride (Bu₃SnH), can initiate a radical cascade. The initially formed vinyl radical can attack the adjacent fluorinated aromatic ring in an endo- or exo-fashion, leading to the formation of a new ring system. The regioselectivity of such cyclizations is often governed by the stability of the resulting radical intermediates and the transition state energies of the cyclization step.

Single electron transfer processes offer another avenue for the transformation of this compound. SET from a suitable donor (e.g., a metal or a photoredox catalyst) to the vinyl bromide can lead to the formation of a radical anion. Subsequent loss of the bromide ion would generate the same vinyl radical intermediate as in the classical radical pathway, which can then undergo cyclization. The conditions for SET reactions can often be milder than those required for traditional radical initiation.

The table below summarizes the potential radical and SET-mediated transformations of this compound based on established reactivity of similar compounds.

Reaction TypeInitiator/MediatorIntermediatePotential Product Class
Radical CyclizationAIBN / Bu₃SnHVinyl RadicalFluorinated Dihydrophenanthrenes
SET-initiated CyclizationPhotoredox Catalyst / LightRadical Anion -> Vinyl RadicalFluorinated Dihydrophenanthrenes

The exploration of these reaction pathways highlights the synthetic potential of this compound as a key intermediate for accessing a variety of complex, fluorinated molecules. Further research into the specific reactivity of this compound is warranted to fully exploit its capabilities in the synthesis of novel materials and biologically active compounds.

Mechanistic Investigations into the Reactivity of 1 1z 2 Bromoethenyl 2 Fluorobenzene

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

Metal-catalyzed reactions are central to the utility of 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene in organic synthesis. The elucidation of the catalytic cycles involved in these transformations is key to understanding and controlling the reaction outcomes. These cycles typically involve a series of elementary steps, including oxidative addition, migratory insertion, and reductive elimination, often involving a transition metal catalyst such as palladium or rhodium. researchgate.net

A generalized catalytic cycle for a metal-mediated transformation, such as a cross-coupling or cyclization reaction, involving this compound can be proposed. The cycle often commences with the oxidative addition of the carbon-bromine bond of the substrate to a low-valent metal center, for instance, Pd(0), to form a Pd(II) intermediate. This step is often rate-determining and is crucial for initiating the catalytic process. Subsequent steps can involve migratory insertion of another reactant, such as an alkene or alkyne, into the palladium-carbon bond. The final step is typically reductive elimination, which forms the desired product and regenerates the active catalytic species, allowing the cycle to continue.

In some transformations, a reversible C-H bond activation can be the initial step, followed by migratory insertion. researchgate.net For instance, in a rhodium-catalyzed reaction, a Rh(III) species might be involved in the catalytic turnover. researchgate.net The specific nature of the catalytic cycle is highly dependent on the choice of metal, ligands, and reaction conditions.

Table 1: Elementary Steps in a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction

StepDescriptionIntermediate Species
Oxidative Addition The C-Br bond of this compound adds to a Pd(0) catalyst.Pd(II) complex with bromoethenyl and fluorobenzene (B45895) ligands.
Transmetalation A second reactant (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the Pd(II) center.Di-organo-Pd(II) complex.
Reductive Elimination The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.The desired cross-coupled product and Pd(0).

Understanding Stereoselectivity and Regioselectivity in Reaction Pathways

Stereoselectivity and regioselectivity are critical concepts in understanding the reaction pathways of this compound. quora.commasterorganicchemistry.com Regioselectivity refers to the preference of a reaction to form one constitutional isomer over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. quora.commasterorganicchemistry.comkhanacademy.orgyoutube.com

The (Z)-configuration of the double bond in this compound is a key stereochemical feature that can influence the stereochemical outcome of subsequent reactions. For example, in intramolecular cyclization reactions, the initial geometry of the double bond can dictate the stereochemistry of the newly formed ring system. The reaction mechanism plays a crucial role in determining whether a reaction is stereoselective or even stereospecific, where different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com

Regioselectivity is often governed by the electronic and steric properties of the substituents on the aromatic ring and the vinyl bromide moiety. The fluorine atom at the 2-position of the benzene (B151609) ring can exert a significant directing effect in reactions such as electrophilic aromatic substitution or metal-catalyzed C-H activation. Similarly, in addition reactions to the double bond, the bromine and the fluorophenyl group will influence where a new substituent will add. quora.com

Table 2: Factors Influencing Selectivity in Reactions of this compound

Type of SelectivityInfluencing FactorsExample Reaction
Stereoselectivity Initial (Z)-geometry of the double bond, reaction mechanism (e.g., concerted vs. stepwise), steric hindrance. masterorganicchemistry.comkhanacademy.orgIntramolecular Heck reaction leading to a specific diastereomer.
Regioselectivity Electronic effects of the fluorine atom and bromine atom, steric hindrance, nature of the catalyst and reagents. quora.commasterorganicchemistry.comPalladium-catalyzed cross-coupling preferentially occurring at the C-Br bond.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper mechanistic insights into the transformations of this compound. Kinetic studies involve measuring reaction rates under various conditions to determine the rate law and activation parameters, such as activation energy (Ea) and the pre-exponential factor (A). This information helps to identify the rate-determining step of a reaction and to understand how different factors affect the reaction speed.

Thermodynamic studies, on the other hand, focus on the energy changes that occur during a reaction, determining parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values indicate whether a reaction is favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0) and provide information about the relative stability of reactants, intermediates, and products.

For instance, studying the kinetics of a palladium-catalyzed cyclization of a derivative of this compound could reveal the order of the reaction with respect to the substrate, catalyst, and other reagents. researchgate.net This can help to confirm or refute a proposed catalytic cycle. Thermodynamic calculations, often aided by computational methods like Density Functional Theory (DFT), can be used to model the energy profile of the reaction pathway, identifying the most stable intermediates and the highest energy transition states.

Table 3: Key Parameters from Kinetic and Thermodynamic Studies

Study TypeKey ParametersInformation Gained
Kinetic Studies Rate constant (k), reaction order, activation energy (Ea). researchgate.netIdentification of the rate-determining step, understanding of factors affecting reaction speed.
Thermodynamic Studies Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG).Determination of reaction feasibility and relative stability of species.

Influence of Solvent, Ligand, and Additive Effects on Reactivity and Selectivity

The outcome of chemical reactions involving this compound can be profoundly influenced by the choice of solvent, ligands, and additives. nih.govnih.gov These components can affect reaction rates, yields, and, crucially, the selectivity of the transformation.

Solvent Effects: The polarity, coordinating ability, and protic or aprotic nature of the solvent can significantly impact the stability of reactants, intermediates, and transition states. nih.gov For example, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) might be preferred for a palladium-catalyzed cross-coupling reaction to facilitate the dissolution of the reactants and stabilize charged intermediates. In contrast, a non-polar solvent like toluene (B28343) might be used to favor a different reaction pathway.

Ligand Effects: In metal-catalyzed reactions, ligands play a pivotal role in modulating the electronic and steric properties of the metal center. nih.gov The choice of ligand can influence the rate of oxidative addition, the stability of the catalytic species, and the ease of reductive elimination. For instance, bulky electron-rich phosphine (B1218219) ligands can promote oxidative addition and influence the regioselectivity and stereoselectivity of the reaction.

Additive Effects: Additives, such as bases, salts, or phase-transfer catalysts, are often crucial for the success of a reaction. In many cross-coupling reactions, a base is required to facilitate the transmetalation step or to neutralize acidic byproducts. The nature of the base (e.g., organic vs. inorganic, strong vs. weak) can have a significant impact on the reaction outcome. Other additives, like halide salts, can affect the stability and reactivity of the catalytic species. The use of quaternary ammonium (B1175870) ions has been shown to enhance E-selectivity in certain reactions by minimizing chelation effects. rsc.org

Table 4: Impact of Reaction Parameters on Transformations of this compound

ParameterInfluence on Reactivity and Selectivity
Solvent Affects solubility, stability of intermediates, and reaction rates. nih.gov
Ligand Modulates the electronic and steric properties of the metal catalyst, influencing activity and selectivity. nih.gov
Additive Can act as a base, co-catalyst, or stabilizer to improve reaction efficiency and control selectivity. rsc.org

Computational and Theoretical Chemistry Studies on 1 1z 2 Bromoethenyl 2 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

For 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring and the ethenyl bridge, which are rich in electrons. The LUMO, conversely, would likely be distributed over the same π-system, representing the region where an incoming electron would be most stabilized. The electronegative fluorine and bromine atoms would influence the energies of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Hypothetical Energy (eV) Description
HOMO Energy -6.5 eV Represents the electron-donating capability.
LUMO Energy -1.2 eV Represents the electron-accepting capability.
HOMO-LUMO Gap 5.3 eV Indicates the chemical reactivity and stability.

Note: These values are illustrative and represent typical ranges for similar organic molecules.

The distribution of electrons within a molecule is rarely uniform. Quantum chemical calculations can generate a map of the electrostatic potential (ESP), which shows the charge distribution from the perspective of a positive point charge. The ESP map is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions and chemical reactions.

In this compound, the highly electronegative fluorine atom would create a region of negative electrostatic potential (electron-rich), while the hydrogen atoms of the benzene ring and the vinyl group would be regions of positive potential (electron-poor). The bromine atom, being less electronegative than fluorine but more polarizable, would also significantly influence the ESP. These maps are crucial for understanding where electrophiles and nucleophiles are most likely to attack.

Conformational Analysis and Energy Landscape Exploration

Due to the single bond connecting the vinyl group to the benzene ring, this compound can exist in different spatial orientations or conformations. Conformational analysis involves calculating the energy of the molecule as a function of the rotation around this bond (a dihedral angle).

The goal is to identify the most stable conformation (the global energy minimum) and any other low-energy stable conformations (local minima). The energy barriers between these conformations determine the flexibility of the molecule at a given temperature. For this molecule, steric hindrance between the bromine atom on the vinyl group and the fluorine atom on the ring would be a major factor in determining the preferred conformation. The most stable conformer would likely be one that minimizes this steric clash, which would likely be a non-planar arrangement.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry is a powerful tool for predicting various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule or to interpret reaction outcomes.

For this compound, one could computationally predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks for C-H, C=C, C-F, and C-Br bond stretches and bends.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated to predict the NMR spectrum. These theoretical shifts are highly sensitive to the electronic environment of each nucleus and are invaluable for structure elucidation.

UV-Vis Spectra: By calculating the energies of electronic transitions (e.g., from the HOMO to the LUMO), the UV-Vis absorption spectrum can be predicted, providing information about the conjugated π-system.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectrum Type Predicted Feature Hypothetical Value/Range
IR C=C Stretch (vinyl) 1620-1640 cm⁻¹
IR C-F Stretch 1200-1250 cm⁻¹
¹H NMR Vinyl Protons δ 6.5-7.5 ppm
¹³C NMR Carbon attached to F δ 155-165 ppm
UV-Vis π → π* transition λ_max ≈ 250-270 nm

Note: These are typical values and would be refined by actual quantum chemical calculations.

Transition State Modeling for Reaction Mechanism Elucidation

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Modeling this transition state is crucial for understanding the reaction's mechanism, kinetics, and selectivity.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions acs.org, transition state modeling could elucidate how the catalyst, substrate, and reagents interact at the molecular level. By calculating the energy of the transition state, chemists can predict the activation energy of the reaction, which determines the reaction rate. This type of analysis can explain why a reaction follows a particular pathway or why a specific isomer is formed.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, while weaker than covalent bonds, are critical in determining the physical properties (like boiling point and solubility) and the condensed-phase behavior of molecules. For this compound, key non-covalent interactions would include:

Van der Waals forces: Present between all molecules.

Dipole-dipole interactions: Due to the permanent dipole moment created by the polar C-F and C-Br bonds.

π-π stacking: Interactions between the aromatic rings of two molecules.

Halogen bonding: The bromine atom could act as a Lewis acidic site, interacting with electron-rich atoms on neighboring molecules.

Analyzing these forces helps to predict how the molecules will pack in a crystal lattice or how they will solvate in different solvents.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 1z 2 Bromoethenyl 2 Fluorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical tool for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly receptive to NMR analysis. wikipedia.org Furthermore, ¹⁹F is the only naturally occurring isotope of fluorine, which enhances its detection sensitivity. wikipedia.org

One of the key advantages of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm. This broad range minimizes signal overlap and allows for the clear resolution of different fluorine environments within a molecule. wikipedia.orgazom.com For organofluorine compounds, the chemical shifts typically appear between -50 and -220 ppm. wikipedia.org For instance, the chemical shift of fluorobenzene (B45895) is reported to be -113.15 ppm relative to CFCl₃. colorado.edu This distinct chemical shift provides a clear marker for the presence of a fluorine atom attached to a benzene (B151609) ring.

In the context of 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene, the ¹⁹F NMR spectrum would exhibit a signal characteristic of a fluorine atom on a substituted benzene ring. The precise chemical shift would be influenced by the electronic effects of the bromoethenyl substituent. Additionally, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) would provide further structural information, aiding in the confirmation of the substitution pattern on the aromatic ring. azom.com The magnitude of these coupling constants can shed light on the spatial relationship between the fluorine atom and the protons.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in mapping the connectivity and spatial relationships between atoms in a molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish ¹H-¹H and ¹H-¹³C correlations, respectively. For this compound, these experiments would definitively link the protons of the vinyl group to each other and to the aromatic ring protons, as well as identify the corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are in close proximity, which is crucial for determining the (Z)-stereochemistry of the double bond. For the (Z)-isomer, a NOE would be expected between the vinyl proton and the proton on the adjacent carbon of the benzene ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a complementary approach to structural elucidation by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and analyzing conformational isomers.

For this compound, the FT-IR and Raman spectra would display characteristic bands corresponding to the various functional groups present. The C-F bond in fluorobenzene derivatives gives rise to a strong absorption in the FT-IR spectrum. irphouse.com The C-H stretching vibrations of the aromatic ring and the vinyl group would be observed in the region of 3100-3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is typically found at lower wavenumbers.

For example, the FT-IR spectrum of the related compound 1-bromo-2-chlorobenzene (B145985) has been studied, providing a basis for comparison. researchgate.net Similarly, extensive vibrational analysis has been performed on fluorobenzene itself, with detailed assignments of its fundamental vibrational modes. irphouse.comresearchgate.net These studies on simpler, related molecules provide a foundational library of vibrational frequencies that aid in the interpretation of the more complex spectrum of this compound.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Vinylic C-HStretching3100 - 3000
C=C (Aromatic)Stretching1600 - 1450
C=C (Vinylic)Stretching~1625
C-FStretching1250 - 1000
C-BrStretching700 - 500

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways under ionization. For this compound (C₈H₆BrF), HRMS would provide an accurate mass measurement that confirms its elemental composition. uni.lu

The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern would offer further structural clues. Common fragmentation pathways for similar compounds include the loss of the bromine atom, the fluorine atom, or the entire bromoethenyl side chain. The NIST WebBook provides mass spectral data for related compounds such as (2-bromoethenyl)benzene and 1-bromo-2-fluorobenzene, which can serve as references for predicting the fragmentation of the title compound. nist.govnist.gov

Table 2: Predicted Mass Spectrometry Data

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Comments
[C₈H₆BrF]⁺199.96201.96Molecular ion
[C₈H₆F]⁺121.04-Loss of Br
[C₆H₄F]⁺95.03-Loss of C₂H₂Br

X-ray Crystallography for Solid-State Structural Determination of Analogues or Complexed Forms

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Should a chiral derivative of this compound be synthesized, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) would be essential for determining its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of the chiral center can be assigned. This approach has been successfully applied to various chiral molecules, including ferrocene (B1249389) derivatives with planar chirality. nih.gov

Applications of 1 1z 2 Bromoethenyl 2 Fluorobenzene As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of the bromo-vinyl and fluoro-aromatic groups makes 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene an ideal precursor for the synthesis of a wide array of complex organic molecules. The vinyl bromide can readily engage in transition metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties of the ring and serve as a handle for further transformations or as a metabolically stable substituent in bioactive molecules.

While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, its core structure, the (Z)-β-bromostyrene moiety, is a critical component in numerous biologically active natural products. sharif.edu The stereodefined (Z)-olefin is a key structural motif found in complex natural products such as rhodopsins, eicosanoids, and enediyne antibiotics. sharif.edu The synthesis of geometrically pure (Z)-1-halo-1-alkenes is therefore of significant interest for the stereospecific construction of these intricate molecules. sharif.edunih.gov

Methods for the stereoselective synthesis of (Z)-β-arylvinyl bromides, such as the debrominative decarboxylation of anti-3-aryl-2,3-dibromopropanoic acids, provide access to building blocks like this compound. sharif.eduresearchgate.net These intermediates can then be employed in subsequent coupling reactions (e.g., Suzuki, Stille, Sonogashira) to assemble the carbon skeleton of the target natural product, preserving the crucial (Z)-geometry of the double bond. The presence of the 2-fluoro substituent can further aid in directing metallation reactions or in modulating the biological activity of the final natural product.

The utility of this compound as an intermediate extends to the synthesis of advanced functional molecules with applications in materials science and medicinal chemistry. The reactivity of the vinyl bromide group is central to its role as a building block for larger, more complex systems.

A notable application of similar 2-bromostyrene (B128962) derivatives is in the palladium-catalyzed synthesis of eight-membered benzosilacycles. acs.orgacs.org In these reactions, a 2-bromostyrene derivative undergoes an alkenyl C(sp²)–H activation/ring expansion cascade with a silacyclobutane. This methodology allows for the efficient construction of medium-sized silicon-containing rings, which are of growing interest due to their unique electronic properties and potential as bioactive scaffolds. acs.orgacs.org For instance, the reaction of 1-bromo-4-fluoro-2-(1-phenylvinyl)benzene with a siletane demonstrates the feasibility of incorporating the fluoro-bromo-styrene motif into these advanced cyclic structures. acs.org The table below summarizes the synthesis of various eight-membered arylsilacycles from different 2-bromostyrene precursors, highlighting the versatility of this approach.

Table 1: Synthesis of Eight-Membered Arylsilacycles via Palladium-Catalyzed Alkenyl C(sp²)–H Activation acs.orgacs.org
2-Bromostyrene PrecursorSilacyclobutane PartnerProductYieldRegioselectivity (rr)
1-bromo-4-fluoro-2-(1-phenylvinyl)benzene1,1-bis(4-methoxyphenyl)siletane3a92%>20:1
1-bromo-4-(trifluoromethyl)-2-(1-phenylvinyl)benzene1,1-bis(4-methoxyphenyl)siletane3b70%>20:1
1-bromo-2-(1-(p-tolyl)vinyl)benzene1,1-bis(4-methoxyphenyl)siletane3l88%>20:1
1-bromo-2-(1-(4-methoxyphenyl)vinyl)benzene1,1-bis(4-methoxyphenyl)siletane3m85%>20:1
1-bromo-2-(1-(naphthalen-2-yl)vinyl)benzene1,1-bis(4-methoxyphenyl)siletane3r94%>20:1
Methyl 2-(1-(2-bromophenyl)vinyl)benzoate1,1-bis(4-methoxyphenyl)siletane3u55%>20:1

Furthermore, the synthesis of (E)- and (Z)-β-bromostyrenes containing a trifluoromethyldiazirine moiety for photoaffinity labeling represents another class of advanced functional molecules derived from this structural template. nih.gov These molecules are designed as photo-reactive probes to study biological systems. The stereoselective synthesis of the (Z)-isomer is crucial for these applications, underscoring the importance of intermediates like this compound.

Role in the Development of Novel Organic Materials (excluding material properties)

The development of novel organic materials, particularly polymers, relies on the availability of functional monomers that can be incorporated into polymer chains to impart specific properties. The di-functional nature of this compound makes it a promising candidate as a monomer or co-monomer for the synthesis of new polymeric materials.

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. The presence of the bulky bromo and fluoro-phenyl substituents can influence the polymerization process and the properties of the resulting polymer. Of particular interest is the potential for controlled polymerization, which would allow for the synthesis of polymers with well-defined molecular weights and low dispersity.

Research into the polymerization of monomers with predefined E/Z stereochemistry has shown that the geometry of the double bond in the monomer unit can significantly impact the properties of the final polymer. nih.gov For example, in the synthesis of unsaturated poly(ester-urethanes) via thiol-ene Michael addition, the use of stereopure Z-alkene monomers leads to polymers with different thermal and mechanical properties compared to those synthesized from E-alkene monomers. nih.gov This highlights the importance of stereochemically pure monomers like this compound for creating materials with tailored characteristics. The (Z)-configuration can lead to specific chain packing and morphology in the solid state. While the direct polymerization of this compound has not been specifically reported, its structure is analogous to other vinyl monomers used in controlled polymerization techniques, such as the copolymerization of vinyl viologen units for creating redox-active polymer films. academie-sciences.fr

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecules in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. nih.govfrontiersin.org The structure of this compound, with its two distinct reactive sites, makes it an excellent candidate for participation in such reactions.

The vinyl bromide moiety is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are often key steps in cascade sequences. For example, a hypothetical cascade could involve an initial Suzuki coupling at the vinyl bromide position, followed by an intramolecular C-H activation or other cyclization onto the fluorinated ring. Such strategies have been used to synthesize complex polycyclic aromatic systems like benzo[b]fluorenes from different precursors. nih.gov

Moreover, the vinyl bromide can be converted into other functional groups, such as an alkyne, which can then participate in a different set of cascade or multicomponent reactions. The versatility of the (Z)-β-bromostyrene unit as a precursor for various coupling reactions makes it a valuable synthon for MCRs aimed at generating molecular diversity. sharif.edu Various MCRs are known to produce complex heterocyclic structures, and functionalized building blocks are key to their success. researchgate.net For example, MCRs have been developed for the one-step synthesis of complex fluorophores, such as BODIPY dyes, from simpler components. nih.govrsc.org A molecule like 1-[(1Z)-2-bromeothenyl]-2-fluorobenzene could potentially be incorporated into such a reaction, bringing both the fluorophenyl and vinyl-substituted scaffold into the final complex structure in a single, efficient operation.

Q & A

Basic: What synthetic methodologies are recommended for achieving high stereochemical purity in 1-[(1Z)-2-bromoethenyl]-2-fluorobenzene?

Answer:
The synthesis of this compound requires precise control over stereochemistry. A two-step approach is often employed:

  • Step 1: Terminal alkyne halogenation using reagents like HBr/Cu(I) to introduce the bromoethenyl group.
  • Step 2: Fluorination via directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by electrophilic fluorination (e.g., NFSI).
    Key parameters include temperature (-78°C for metalation), solvent (THF or Et₂O), and stoichiometric control to minimize E-isomer formation. NMR monitoring (e.g., coupling constants in ¹H NMR for Z-configuration) and X-ray crystallography are critical for verifying stereochemical outcomes .

Basic: How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR: The Z-configuration of the bromoethenyl group is confirmed by vicinal coupling constants (J = 10–12 Hz for cis protons). Fluorine’s deshielding effect on adjacent protons and ¹⁹F-¹H coupling further validate substitution patterns .
  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is used to resolve bond angles and torsion angles. For example, the C-Br bond length (~1.89 Å) and C=C bond distortion due to fluorine’s electronegativity are key metrics. Data-to-parameter ratios >15 ensure refinement reliability .

Advanced: What computational strategies predict and control laser-induced isomerization dynamics in this compound?

Answer:
Density functional theory (DFT) simulations model the torsional potential energy surface of the C-C bond connecting the phenyl and ethenyl groups. Laser pulses (e.g., elliptically polarized IR) are optimized using stochastic algorithms to selectively excite chiral atropisomers. Key metrics include:

  • Transition dipole moments for enantiomer-specific excitation.
  • Orientation-dependent control via adamantane linkers (C3 symmetry models).
    Experimental validation involves ultrafast spectroscopy and chirality-sensitive probes (e.g., circular dichroism) .

Advanced: How is this compound utilized in radiopharmaceuticals for positron emission tomography (PET)?

Answer:
The bromoethenyl group serves as a precursor for ¹⁸F-labeling via isotopic exchange or nucleophilic substitution. For example:

  • Radiosynthesis: React this compound with K¹⁸F/kryptofix in anhydrous DMSO at 120°C.
  • Biodistribution Studies: MicroPET imaging in non-human primates shows high blood-brain barrier penetration, with pharmacokinetic analysis using compartmental modeling.
    Challenges include minimizing radiolysis and optimizing specific activity (>2 Ci/μmol) .

Basic: What reaction conditions favor nucleophilic substitution at the bromine site?

Answer:
The bromine atom undergoes SN2 reactions with:

  • Nucleophiles: Azide (NaN₃), amines (e.g., piperidine), or thiols (e.g., NaSH).
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Catalysis: Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
    Competing elimination (E2) is suppressed by low temperatures (0–25°C) and bulky nucleophiles. Reaction progress is tracked via TLC (Rf shifts) or GC-MS .

Advanced: How can solvent-dependent reactivity contradictions be resolved in cross-coupling reactions?

Answer:
Contradictions in Suzuki-Miyaura coupling efficiency (e.g., low yields in THF vs. DMF) arise from:

  • Solvent Coordination: DMF stabilizes Pd(0) intermediates, while THF promotes oxidative addition.
  • Base Effects: Cs₂CO₃ in DMF enhances transmetallation; K₃PO₄ in THF may precipitate.
    Systematic screening (DoE methodologies) and mechanistic studies (e.g., ³¹P NMR for Pd-ligand speciation) resolve these issues. Contradictory data are reconciled using Hammett plots to correlate substituent effects with solvent polarity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps (bromine vapors).
  • Waste Disposal: Halogenated waste containers for brominated byproducts.
  • Emergency Measures: Immediate decontamination with ethanol for spills; consult poison control for exposure .

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